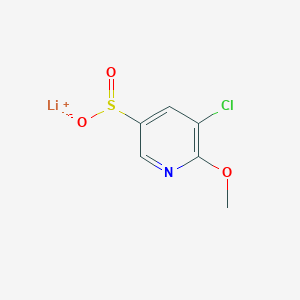
Lithium;5-chloro-6-methoxypyridine-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;5-chloro-6-methoxypyridine-3-sulfinate: is a chemical compound with the molecular formula C6H6ClNO3S.Li. It is a lithium salt of 5-chloro-6-methoxypyridine-3-sulfinate, characterized by its unique structure which includes a pyridine ring substituted with chlorine, methoxy, and sulfonate groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium;5-chloro-6-methoxypyridine-3-sulfinate typically involves the reaction of 5-bromo-2-methoxypyridine with sulfur dioxide and butyllithium in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with 1-methylpyrrolidine adduct (TIMSO) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial requirements.
化学反応の分析
Types of Reactions: Lithium;5-chloro-6-methoxypyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the sulfonate group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Lithium;5-chloro-6-methoxypyridine-3-sulfinate is used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures are often explored for their potential pharmacological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science .
作用機序
類似化合物との比較
Lithium 5-chloro-2-methoxypyridine-3-sulfinate: This compound is structurally similar but differs in the position of the methoxy group on the pyridine ring.
Uniqueness: Lithium;5-chloro-6-methoxypyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications in various chemical processes .
生物活性
Lithium;5-chloro-6-methoxypyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a lithium ion bonded to a pyridine derivative with a sulfinate group. The unique combination of these functional groups contributes to its chemical reactivity and biological interactions. The lithium ion is known for its role in various biochemical pathways, while the sulfinate group can participate in redox reactions, influencing cellular processes.
The mechanism of action for this compound involves several pathways:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity. For example, it can modulate phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival .
- Receptor Interaction : Lithium ions can influence neurotransmitter systems by modulating receptors involved in mood regulation and neuroprotection.
- Redox Reactions : The sulfinate group may facilitate redox reactions, contributing to antioxidant activity and cellular signaling.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that lithium compounds can protect neurons from apoptosis and promote neurogenesis, making them potential candidates for treating neurodegenerative diseases .
- Antiviral Properties : Preliminary investigations have shown that derivatives of this compound may exhibit antiviral activity against certain pathogens, including coronaviruses .
- Anti-inflammatory Effects : Lithium has been noted for its ability to modulate inflammatory responses, which could be beneficial in various inflammatory conditions.
Study 1: Neuroprotective Mechanisms
A study published in Current Biology demonstrated that lithium compounds could enhance neuronal survival by inhibiting apoptosis through the modulation of PI3K signaling pathways. This suggests potential applications in treating conditions like Alzheimer's disease .
Study 2: Antiviral Activity
Research conducted on piperazine derivatives indicated that modifications to the pyridine structure could enhance antiviral efficacy against SARS-CoV. While this compound was not the primary focus, its structural similarities suggest potential for similar applications .
Study 3: Anti-inflammatory Properties
In vitro studies have shown that lithium compounds can reduce pro-inflammatory cytokine production in immune cells, indicating their potential as anti-inflammatory agents in chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Neuroprotective, Antiviral | Enzyme modulation, Redox reactions |
| Lithium 5-chloro-2-methoxypyridine-3-sulfonate | Antidepressant effects | Receptor interaction |
| Lithium 5-chloro-2-methoxypyridine-3-sulfonamide | Anti-inflammatory | Cytokine modulation |
特性
IUPAC Name |
lithium;5-chloro-6-methoxypyridine-3-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)2-4(3-8-6)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJAPJAMOMVWDR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C=C(C=N1)S(=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














